molecular formula C13H14ClN3O B2658388 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine CAS No. 477861-96-4

7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine

Cat. No.: B2658388
CAS No.: 477861-96-4
M. Wt: 263.73
InChI Key: JIOKEAIMUKOOQP-UHFFFAOYSA-N
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Description

Historical Development of Quinazolines in Scientific Literature

Quinazoline chemistry traces its origins to 19th-century investigations into nitrogen-containing heterocycles. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid. However, the parent quinazoline structure (C~8~H~6~N~2~) remained elusive until 1895, when Bischler and Lang achieved its isolation via decarboxylation of quinazoline-2-carboxylic acid. Gabriel’s 1903 synthesis route—using o-nitrobenzylamine reduction followed by formic acid condensation—established reproducible access to the core bicyclic system.

Early 20th-century work revealed quinazoline’s reactivity patterns, including preferential protonation at N3 and susceptibility to hydrolysis under acidic conditions. These properties guided subsequent derivatization strategies, particularly after the 1950s, when the antimicrobial and antitumor potential of substituted quinazolines became apparent. The FDA’s approval of gefitinib (2003) and erlotinib (2004) as tyrosine kinase inhibitors marked quinazoline’s transition from laboratory curiosity to therapeutic cornerstone.

Emergence of 7-Chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine in Academic Study

The specific compound this compound emerged from systematic efforts to enhance quinazoline’s pharmacological profile through strategic substitution. Chlorination at position 7 likely draws inspiration from observed bioactivity enhancements in 6- and 7-chloroquinazoline derivatives, where electron-withdrawing groups improve kinase inhibition selectivity. The tetrahydrofuranylmethyl amine at position 4 introduces a heterocyclic side chain, a design choice paralleling successful modifications in lapatinib (which combines quinazoline with a furan-derived substituent).

Synthetic routes to this compound likely involve:

  • Chlorination of 4-aminoquinazoline precursors using POCl~3~ or SOCl~2~
  • Nucleophilic substitution with tetrahydrofurfurylamine under Buchwald-Hartwig coupling conditions
  • Purification via recrystallization or chromatography

Key spectral data would include:

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), tetrahydrofuran methylene groups (δ 1.6–2.1 ppm), and NH resonance (δ 5.8–6.3 ppm)
  • MS : Molecular ion peak at m/z 263.07 (C~13~H~14~ClN~3~O)

Research Significance Within Heterocyclic Chemistry

This compound exemplifies three critical trends in heterocyclic drug design:

Table 1: Structural Features and Their Chemical Implications

Feature Role in Bioactivity Synthetic Challenge
7-Chloro substitution Enhances electrophilicity at N3 Regioselective halogenation
Tetrahydrofuranyl group Improves solubility and LogP Stereochemical control
4-Amino linkage Facilitates hydrogen bonding Oxidative degradation prevention

The tetrahydrofuran ring’s oxygen atom provides hydrogen-bonding capacity absent in purely aliphatic chains, potentially improving target engagement. Meanwhile, the chloro group’s electron-withdrawing effect stabilizes the quinazoline π-system, favoring interactions with hydrophobic kinase domains.

Contemporary Research Challenges and Opportunities

Current hurdles in developing this compound derivatives include:

  • Synthetic Complexity : Multi-step sequences requiring palladium-catalyzed aminations risk low yields (≤45%)
  • Metabolic Stability : Tetrahydrofuran’s susceptibility to CYP450-mediated oxidation may limit half-life
  • Selectivity Optimization : Balancing EGFR/HER2 inhibition ratios to minimize off-target effects

Emerging opportunities involve:

  • Computational Modeling : Molecular dynamics simulations to predict binding modes against mutant kinase variants
  • Photoaffinity Labeling : Using azido analogues to map cellular target landscapes
  • Prodrug Strategies : Masking the 4-amino group with enzymatically cleavable protectors

Ongoing studies aim to correlate substituent electronic parameters (Hammett σ values) with anticancer IC~50~ values, seeking quantitative structure-activity relationships (QSAR) for this chemotype.

Properties

IUPAC Name

7-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h3-4,6,8,10H,1-2,5,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOKEAIMUKOOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its anticancer, antimalarial, and antibacterial properties, supported by various studies and findings.

Anticancer Activity

The compound has been extensively studied for its potential as an anticancer agent. Research indicates that derivatives of quinazoline, including this compound, exhibit promising activity against various cancer cell lines.

Key Findings:

  • In Vitro Studies : A study highlighted the synthesis and evaluation of substituted quinazoline derivatives, showing significant antitumor activity against ovarian and non-small cell lung cancer cell lines. The effectiveness suggests a strong therapeutic potential for these compounds in cancer treatment .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, particularly noted at higher concentrations leading to G0/G1 phase accumulation .

Antimalarial Effects

Beyond its anticancer properties, this compound has also demonstrated antimalarial activity.

Research Insights:

  • Synthesis and Evaluation : Studies on quinazoline derivatives indicated general antimalarial activity, showcasing their versatility in therapeutic applications beyond oncology .
  • Comparative Analysis : The antimalarial efficacy was evaluated against established treatments, suggesting a potential role in developing new therapeutic strategies for malaria .

Antibacterial Activity

The antibacterial properties of this compound have been investigated as well, particularly against multidrug-resistant strains.

Significant Observations:

  • Effectiveness Against Resistant Strains : Research has shown that N2,N4-disubstituted quinazoline-2,4-diamines exhibit effectiveness against multidrug-resistant Staphylococcus aureus. This finding underscores the importance of structure-activity relationships in developing new antibacterial agents .
  • Potential Applications : The antibacterial activity of this compound opens avenues for treating infections caused by resistant bacteria .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityType of StudyKey Findings
AnticancerIn VitroEffective against ovarian and non-small cell lung cancer cell lines; induces apoptosis and cell cycle arrest.
AntimalarialIn VitroDemonstrated general antimalarial activity; potential for new treatments.
AntibacterialIn VitroEffective against multidrug-resistant Staphylococcus aureus; highlights structure-activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-based EGFR-TKIs are a well-established class of anticancer agents. Below, we compare 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine with structurally and functionally related compounds.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Core Structure Position 7 Substituent N-Substituent Target Specificity Key Pharmacological Findings
ZD1839 (Gefitinib) Quinazoline -OCH₂CH₂CH₂NH(CH₃) - EGFR (wild-type) - IC₅₀: 0.033 µM for EGFR
- 88–105% survival increase in EGFR+ brain tumors
- Ineffective against EGFRvIII mutants
This compound Quinazoline Cl Tetrahydrofuran-2-ylmethyl Hypothesized: EGFR - Chloro group may enhance binding affinity
- Tetrahydrofuran moiety may improve CNS penetration
Erlotinib Quinazoline -OCH₂CH₂CH₂NH(CH₃) Acetylenic phenyl EGFR (wild-type and mutants) - Broader efficacy but higher toxicity

Key Observations:

Substituent Effects: Chloro vs. However, this could reduce solubility, necessitating formulation adjustments. Tetrahydrofuran vs. Alkyl Chains: The tetrahydrofuran group’s oxygen atom may improve hydrogen bonding with kinase domains, while its cyclic structure could enhance metabolic stability compared to linear alkyl chains in ZD1839 .

Efficacy and Resistance :

  • ZD1839 shows marked efficacy in EGFR wild-type brain tumors but fails against EGFRvIII mutants due to constitutive phosphorylation and upregulation of the mutant receptor . The target compound’s structural distinctions (e.g., chloro group) might alter binding dynamics, but resistance mechanisms observed in EGFRvIII could persist without additional modifications.

Pharmacokinetics :

  • The tetrahydrofuran group’s moderate lipophilicity may balance blood-brain barrier penetration and systemic exposure, addressing a limitation of some quinazoline derivatives in CNS applications .

Research Findings and Implications

  • EGFR Inhibition : While direct data on the target compound’s EGFR activity are lacking, structural analogs like ZD1839 demonstrate that quinazoline derivatives require precise substituent alignment for effective kinase blockade. The chloro group’s steric and electronic properties warrant experimental validation .
  • CNS Penetration: Evidence from ZD1839 studies highlights the importance of CNS bioavailability in brain tumor therapy.
  • Synthesis Scalability : Methods described for tetrahydrofuran-containing analogs (e.g., coupling with tetrahydrofuran-2-carboxylic acid) suggest feasible large-scale production .

Q & A

Q. Table 1: Example Reaction Conditions

YieldSolventBaseConditionsReference
35%1-methyl-2-pyrrolidoneN,N-diisopropylethylamineArgon, 24h

Basic: How is the purity and identity of the compound verified?

Answer:
Use a combination of analytical techniques:

  • HPLC: Monitor purity (>95%) with a C18 column and acetonitrile/water mobile phase .
  • NMR (¹H/¹³C): Confirm structural integrity (e.g., δ 3.5–4.0 ppm for tetrahydrofuran protons) .
  • Mass Spectrometry: Validate molecular weight (e.g., [M+H]⁺ at m/z 320.1) .

Note: Cross-validate results with elemental analysis (C, H, N, Cl) to resolve discrepancies .

Advanced: How to design experiments to study the structure-activity relationship (SAR) of quinazolinamine derivatives?

Answer:
Methodology:

Substituent Variation: Synthesize analogs with modified substituents (e.g., morpholine, fluorophenyl) and compare bioactivity .

Biological Assays: Test kinase inhibition (e.g., EGFR) using fluorescence polarization assays .

Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target receptors .

Q. Table 2: Example SAR Data

DerivativeSubstituentIC₅₀ (EGFR)Reference
Parent CompoundTetrahydrofurfurylmethyl12 nM
Analog AMorpholinopropyl8 nM

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Approaches:

  • Replicate Assays: Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) to minimize variability .
  • Control Variables: Normalize data against reference compounds (e.g., gefitinib for EGFR inhibition) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Example: Inconsistent IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations during assays. Standardize ATP at 1 mM for cross-study comparisons .

Methodological: How to optimize reaction conditions for higher yields?

Answer:
Optimization Steps:

Catalyst Screening: Test Pd/C, CuI, or organocatalysts for coupling reactions .

Temperature Gradients: Perform reactions at 50–100°C to identify optimal thermal stability .

Solvent Selection: Compare polar aprotic solvents (DMF, DMSO) for solubility and reactivity .

Case Study: Replacing DMF with 1-methyl-2-pyrrolidone increased yield from 25% to 35% under argon .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Answer:
Troubleshooting:

  • NMR Anomalies: Check for residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) or tautomeric forms .
  • Mass Spec Fragmentation: Use high-resolution MS (HRMS) to distinguish isotopic clusters from impurities .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., ACD/Labs NMR predictor) .

Basic: What are the key safety considerations when handling this compound?

Answer:
Safety Protocols:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • First Aid: For spills, neutralize with 5% NaHCO₃ and dispose via hazardous waste protocols .

Advanced: How to evaluate metabolic stability in preclinical studies?

Answer:
In Vitro Methods:

Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor .

LC-MS/MS Analysis: Quantify parent compound degradation over 60 minutes .

Half-Life Calculation: Apply first-order kinetics: t1/2=ln2kt_{1/2} = \frac{\ln 2}{k} .

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